

# Introduction: The Value of Three-Dimensionality in Modern Drug Discovery

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## Compound of Interest

Compound Name: 2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane

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In the landscape of medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved potency, selectivity, and physicochemical properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs.<sup>[1]</sup> Their inherent three-dimensional and rigid nature offers a distinct advantage over flat, aromatic systems, providing a fixed orientation of substituents that can lead to enhanced binding affinity with biological targets.<sup>[1]</sup> The 2,6-diazaspiro[3.5]nonane core, a unique structure containing a four-membered azetidine ring fused to a six-membered piperidine ring, is a compelling building block for creating sp<sup>3</sup>-rich molecules with desirable pharmacological profiles.<sup>[2][3]</sup>

This guide provides a detailed, scalable, and efficient synthetic route for producing orthogonally protected 2,6-diazaspiro[3.5]nonane, a versatile intermediate for drug development programs. The synthesis described herein has been optimized for gram-scale production and is designed for further scale-up.<sup>[2]</sup>

## Strategic Approach: Building the Spirocyclic Core via Enolate Acylation

The primary challenge in synthesizing the 2,6-diazaspiro[3.5]nonane scaffold is the construction of the quaternary spiro-center. The strategy outlined here builds the piperidine ring first and then constructs the azetidine ring upon it. A key publication by Kluczyk et al. (2015) details a novel and efficient six-step synthesis that yields an orthogonally protected derivative, which is ideal for subsequent functionalization in discovery chemistry programs.[2][4] The overall workflow is designed to be robust and scalable.

The core of this strategy involves the acylation of an enolate to create the necessary quaternary carbon center, followed by a series of reductions and cyclizations to form the final spirocyclic diamine.[2][5] The choice of orthogonal protecting groups—in this case, Benzyl (Bn) and tert-Butoxycarbonyl (Boc)—is a critical design element. This allows for the selective deprotection and functionalization of either nitrogen atom, enabling the synthesis of diverse compound libraries from a common intermediate.[2]



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Caption: Key workflow for the scalable synthesis of the 2,6-diazaspiro[3.5]nonane core.

## Detailed Protocols and Experimental Insights

The following protocols are based on the successful gram-scale synthesis reported in the literature, achieving an excellent overall yield.[2]

### Part 1: Synthesis of Key Intermediates

Protocol 1: Synthesis of (1-Benzyl-3-(hydroxymethyl)piperidin-4-yl)methanol

This three-step sequence constructs the core piperidine ring with the necessary functional handles for the subsequent cyclization.

- N-Benylation and Acylation:

- Rationale: N-Benzyl-4-piperidone is the starting material. The benzyl group serves as a stable protecting group throughout the initial steps. The crucial C-C bond formation is achieved via acylation of the lithium enolate with ethyl chloroformate to install the ester group at the C3 position, creating the quaternary center precursor.
- Step 1a (Benzylation): To a solution of 4-piperidone hydrochloride monohydrate in  $\text{CH}_2\text{Cl}_2$ , add Diisopropylethylamine (DIPEA). Cool the mixture to  $0\text{ }^\circ\text{C}$  and add benzyl chloride (BzCl) dropwise. Allow the reaction to warm to room temperature and stir overnight.
- Step 1b (Acylation): Prepare a solution of Lithium diisopropylamide (LDA) in anhydrous THF at  $-78\text{ }^\circ\text{C}$ . Add the N-benzylated piperidone from the previous step dropwise to the LDA solution. After stirring, add ethyl chloroformate (ClCOOEt) and allow the reaction to slowly warm to  $0\text{ }^\circ\text{C}$ . Quench with water and extract the product. This step typically yields the  $\beta$ -keto ester in near-quantitative amounts (approx. 98%).<sup>[2]</sup>
- Reduction to Diol:
  - Rationale: The  $\beta$ -keto ester is reduced to the corresponding diol using a powerful reducing agent. Lithium aluminum hydride ( $\text{LiAlH}_4$ ) is chosen for its ability to reduce both the ketone and the ester functionalities simultaneously and efficiently.
  - Step 2: Suspend  $\text{LiAlH}_4$  in anhydrous THF at  $0\text{ }^\circ\text{C}$ . Add a solution of the  $\beta$ -keto ester from Step 1b in THF dropwise. After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC). Cool the reaction to  $0\text{ }^\circ\text{C}$  and carefully quench by sequential addition of water and NaOH solution. Filter the resulting salts and concentrate the filtrate to obtain the diol, typically in high yield (approx. 91%).<sup>[2]</sup>

## Protocol 2: Formation and Cyclization of the Azetidine Ring

This part of the synthesis transforms the diol into the spirocyclic azetidine.

- Ditosylation of the Diol:
  - Rationale: The hydroxyl groups of the diol are converted into good leaving groups to facilitate the subsequent nucleophilic substitution. Tosyl chloride (TosCl) is used to form

the ditosylate ester, activated by a base like triethylamine ( $\text{Et}_3\text{N}$ ) and a catalyst such as 4-dimethylaminopyridine (DMAP).

- Step 3: Dissolve the diol from Protocol 1 in  $\text{CH}_2\text{Cl}_2$ . Add  $\text{Et}_3\text{N}$  and DMAP, then cool to  $0^\circ\text{C}$ . Add  $\text{TosCl}$  portion-wise and allow the reaction to stir at room temperature overnight. Wash the reaction mixture to remove excess reagents and purify to obtain the ditosylate (approx. 87% yield).[2]
- Spirocyclization:
  - Rationale: This is the key ring-forming step. A protected nitrogen source, 2-nitrobenzenesulfonamide, acts as the nucleophile. It attacks the two tosylated positions in an intramolecular fashion to form the azetidine ring. The nosyl protecting group is chosen because it can be readily cleaved under mild conditions.
  - Step 4: Dissolve the ditosylate in DMF. Add potassium carbonate ( $\text{K}_2\text{CO}_3$ ) and 2-nitrobenzenesulfonamide. Heat the mixture to  $100^\circ\text{C}$  and stir for several hours. The product is isolated after workup (approx. 78% yield).[2]

## Part 2: Orthogonal Protection of the Spiro-Diamine

### Protocol 3: Deprotection and Final Boc-Protection

The final steps reveal the two nitrogen atoms and install the orthogonal Boc protecting group.

- Nosyl Group Removal:
  - Rationale: The 2-nitrobenzenesulfonyl (nosyl) group is cleaved using a thiol, such as thiophenol ( $\text{PhSH}$ ), in the presence of a mild base like cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ). This method is efficient and avoids harsh conditions that could affect other parts of the molecule.
  - Step 5: Dissolve the nosyl-protected spirocycle from Protocol 2 in acetonitrile ( $\text{MeCN}$ ). Add  $\text{Cs}_2\text{CO}_3$  and thiophenol, and stir at room temperature until completion. This step yields the N-benzyl-2,6-diazaspiro[3.5]nonane (approx. 89% yield).[2]
- Boc Protection:

- Rationale: The free secondary amine of the azetidinium ring is protected with a tert-butoxycarbonyl (Boc) group. This group is acid-labile, making it orthogonal to the benzyl group, which is typically removed by hydrogenolysis. This differential protection is crucial for selective derivatization.
- Step 6: Dissolve the product from Step 5 in a dioxane/water mixture. Add sodium bicarbonate ( $\text{NaHCO}_3$ ) followed by di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ). Stir at room temperature. The final orthogonally protected product can be isolated in good yield (approx. 85%).<sup>[2]</sup>

## Quantitative Data Summary

The following table summarizes the typical yields for each step in the synthesis, demonstrating the scalability and efficiency of the route.<sup>[2]</sup>

Step	Transformation	Key Reagents	Typical Yield (%)
1a	N-Benylation	BzCl, DIPEA	98
1b	Acylation	LDA, ClCOOEt	98
2	Diol Reduction	$\text{LiAlH}_4$	91
3	Ditosylation	TosCl, $\text{Et}_3\text{N}$ , DMAP	87
4	Spirocyclization	2-Nitrobenzenesulfonamide, $\text{K}_2\text{CO}_3$	78
5	Nosyl Deprotection	PhSH, $\text{Cs}_2\text{CO}_3$	89
6	Boc Protection	$\text{Boc}_2\text{O}$ , $\text{NaHCO}_3$	85
-	Overall	-	~53

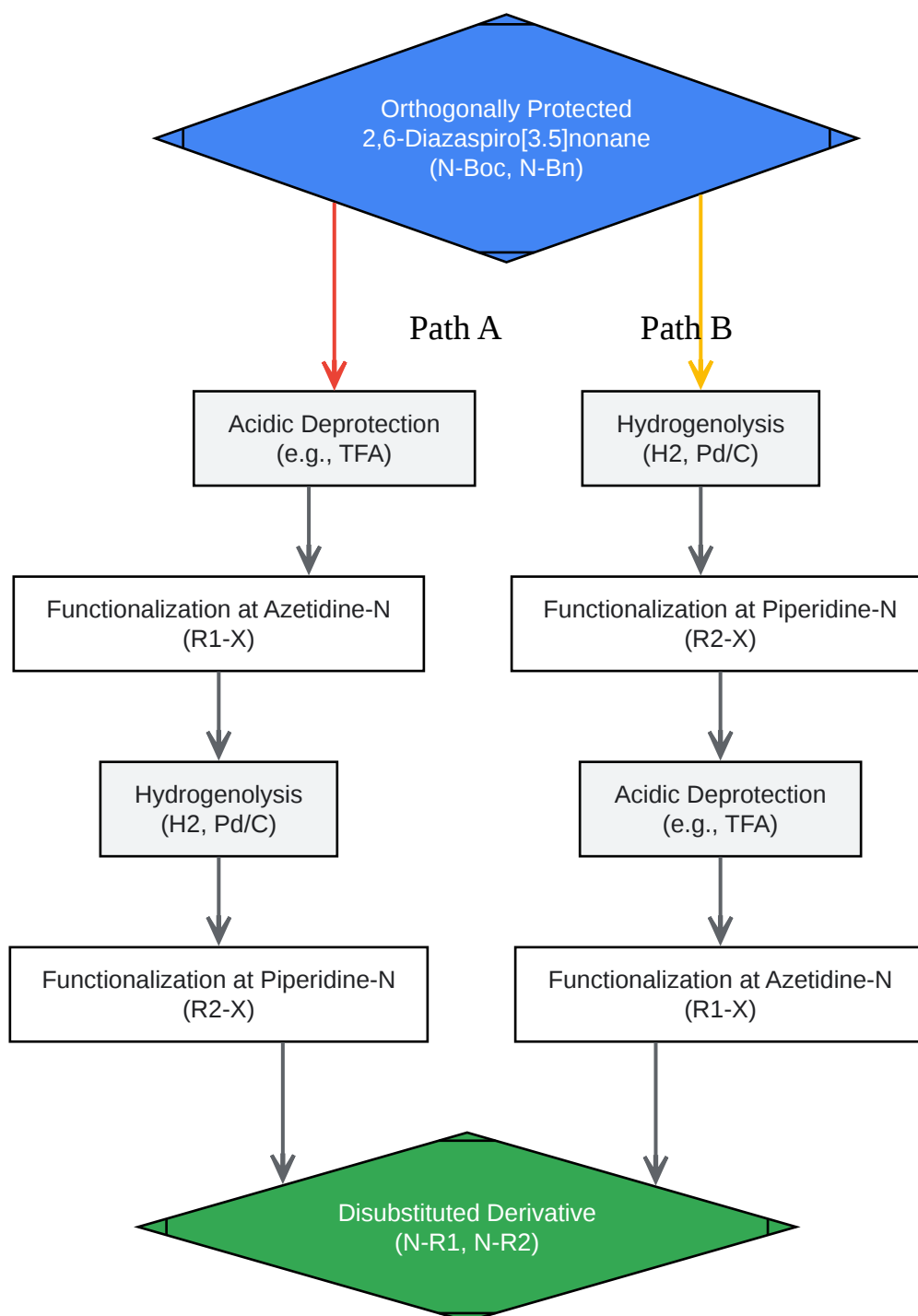
## Application in Drug Discovery: The Power of Orthogonal Handles

The final product, tert-butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylate, is an exceptionally valuable building block. The orthogonal nature of the Boc and benzyl protecting

groups allows for selective chemical modifications at either nitrogen atom.

- **Azetidine Functionalization:** The Boc group can be cleaved under acidic conditions (e.g., TFA or HCl in dioxane) to reveal the azetidine nitrogen for acylation, alkylation, or other coupling reactions.
- **Piperidine Functionalization:** Subsequently, the benzyl group on the piperidine nitrogen can be removed via catalytic hydrogenolysis (e.g., H<sub>2</sub>, Pd/C), exposing the second nitrogen for functionalization.

This sequential derivatization capability allows for the rapid generation of diverse chemical libraries, which is essential for structure-activity relationship (SAR) studies in drug discovery programs.



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Caption: Orthogonal deprotection and functionalization pathways for the title compound.

## Conclusion

The 2,6-diazaspiro[3.5]nonane scaffold is a high-value building block for medicinal chemistry, offering a rigid, three-dimensional framework for drug design. The synthetic route detailed in this application note provides a reliable, efficient, and scalable method to access gram quantities of an orthogonally protected version of this core.<sup>[2]</sup> By leveraging a strategy of enolate acylation and sequential protection/deprotection, researchers can readily produce diverse libraries of novel compounds for evaluation as potential therapeutic agents.

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